molecular formula C21H22FN5O2 B6424261 4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034494-57-8

4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B6424261
CAS RN: 2034494-57-8
M. Wt: 395.4 g/mol
InChI Key: LAEJIRDFMIWOTI-UHFFFAOYSA-N
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Description

The compound “4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a pyrazole ring, and a pyrrolidine ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt a puckered conformation . The presence of a fluorine atom could also influence the electronic structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. For example, the pyrimidine ring might undergo electrophilic substitution reactions, while the pyrrolidine ring might undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point and boiling point, and certain optical properties .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. For example, if this compound is a drug, it might interact with proteins or other biomolecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with skin. It might also be a potential environmental hazard .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. For example, it might be studied as a potential drug or as a building block for the synthesis of other complex molecules .

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-3-18-19(22)20(24-13-23-18)29-16-9-10-26(12-16)21(28)17-11-25-27(14(17)2)15-7-5-4-6-8-15/h4-8,11,13,16H,3,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEJIRDFMIWOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

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